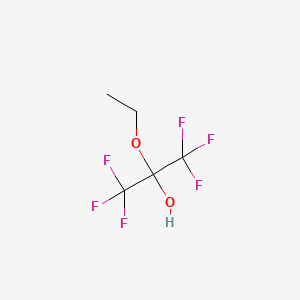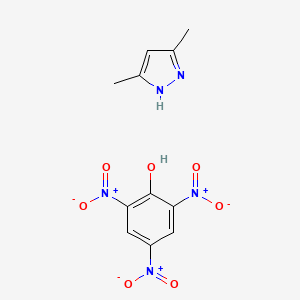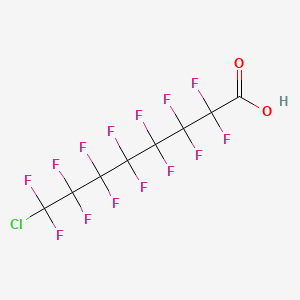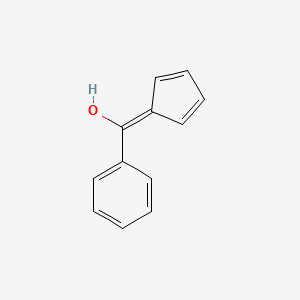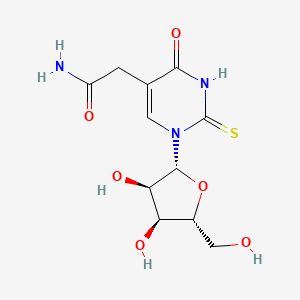![molecular formula C21H21NPbS2 B14749073 N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine CAS No. 1803-13-0](/img/structure/B14749073.png)
N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine: is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a sulfanylidene group and a triphenylplumbyl group attached to a methanamine backbone
Preparation Methods
The synthesis of N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine typically involves the reaction of dimethylamine with a suitable sulfur-containing reagent and a triphenylplumbyl precursor. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reactivity of the intermediates. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfanyl group is replaced by other nucleophiles like halides or alkoxides. Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or platinum, and controlled temperatures.
Scientific Research Applications
N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism by which N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The triphenylplumbyl group may also interact with metal-binding sites, affecting the function of metalloproteins. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine can be compared with other similar compounds such as:
N,N-Dimethyl-1-sulfanylidene-1-[(triphenylstannyl)sulfanyl]methanamine: This compound has a triphenylstannyl group instead of a triphenylplumbyl group, which affects its reactivity and applications.
N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine: The presence of a triphenylgermyl group makes this compound less reactive compared to the triphenylplumbyl analog.
N,N-Dimethyl-1-sulfanylidene-1-[(triphenylsilyl)sulfanyl]methanamine:
Properties
CAS No. |
1803-13-0 |
|---|---|
Molecular Formula |
C21H21NPbS2 |
Molecular Weight |
559 g/mol |
IUPAC Name |
triphenylplumbyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/3C6H5.C3H7NS2.Pb/c3*1-2-4-6-5-3-1;1-4(2)3(5)6;/h3*1-5H;1-2H3,(H,5,6);/q;;;;+1/p-1 |
InChI Key |
NDNLUAUXSWHSQU-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=S)S[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





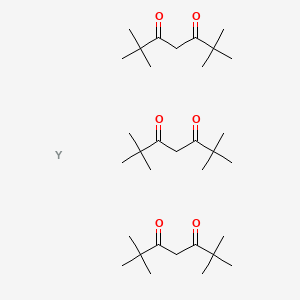
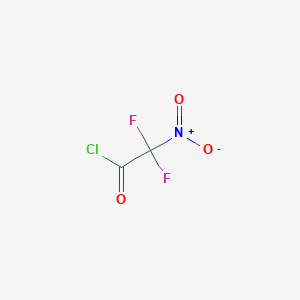
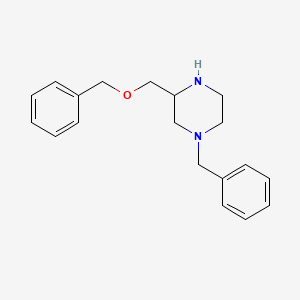
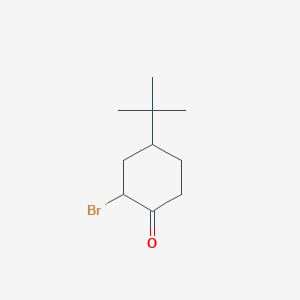
![2'-(Furan-2-carbonyl)-1'-(furan-2-yl)-1'-hydroxyspiro[1,3-dihydro-1-benzazepine-4,4'-cyclohexane]-2,5-dione](/img/structure/B14749031.png)
